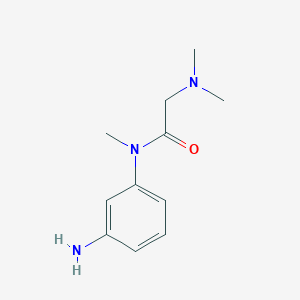![molecular formula C21H16O4 B15161731 Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- CAS No. 833484-93-8](/img/structure/B15161731.png)
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- is an organic compound with the molecular formula C21H16O4. This compound is characterized by the presence of a benzoic acid moiety linked to a benzoylphenoxy group through a methylene bridge. It contains a total of 43 bonds, including 27 non-hydrogen bonds, 20 multiple bonds, and 18 aromatic bonds . The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the Fries rearrangement to yield hydroxy benzophenones . Another method involves the oxidation of 4-phenoxybenzyl alcohol using oxidizing agents such as sodium hypochlorite in the presence of phase transfer catalysts like polyethylene glycol (PEG)-400 .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pH, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxy benzophenones, substituted benzoic acids, and various aromatic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- can be compared with other similar compounds, such as:
4-Phenoxybenzoic acid: Similar in structure but lacks the benzoyl group, making it less versatile in certain applications.
Benzophenone derivatives: These compounds share the benzophenone moiety but differ in their functional groups and overall reactivity.
Substituted benzoic acids: These compounds have various substituents on the benzene ring, affecting their chemical and biological properties.
The uniqueness of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- lies in its combination of functional groups, which confer a wide range of reactivity and applications in different fields.
Properties
CAS No. |
833484-93-8 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-[(2-benzoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C21H16O4/c22-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)25-14-15-10-12-17(13-11-15)21(23)24/h1-13H,14H2,(H,23,24) |
InChI Key |
HZJQRLFSOLLWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
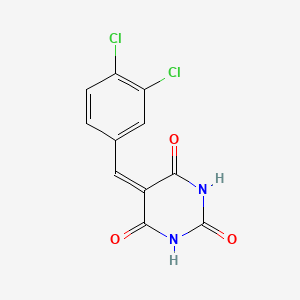
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
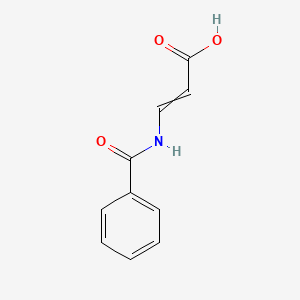
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
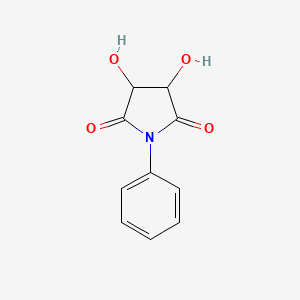

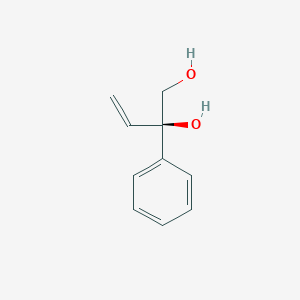
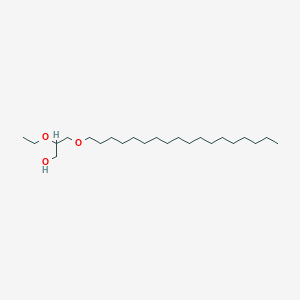
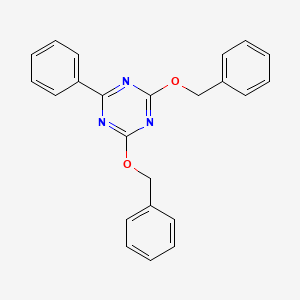
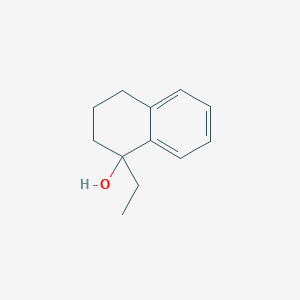
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
